molecular formula C12H22O5 B7770348 Dibutyl malate CAS No. 2385-79-7

Dibutyl malate

Cat. No.: B7770348
CAS No.: 2385-79-7
M. Wt: 246.30 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
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Description

Dibutyl malate is an organic compound with the molecular formula C12H22O5. It is the diester of malic acid and butanol. This compound is a colorless to yellowish liquid with a characteristic odor. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of an acidic catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting malic acid with an excess of butanol in the presence of an acidic catalyst. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete esterification. The product is then purified through distillation to remove any unreacted butanol and other impurities.

Chemical Reactions Analysis

Types of Reactions: Dibutyl malate undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to form malic acid and butanol.

    Transesterification: Reaction with other alcohols to form different esters.

Common Reagents and Conditions:

    Esterification: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid, reflux conditions.

    Hydrolysis: Acidic or basic conditions, elevated temperatures.

    Transesterification: Alcohols, acidic or basic catalysts, elevated temperatures.

Major Products Formed:

    Esterification: Formation of this compound.

    Hydrolysis: Formation of malic acid and butanol.

    Transesterification: Formation of different esters depending on the alcohol used.

Scientific Research Applications

Dibutyl malate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its potential role in metabolic pathways involving malic acid.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of dibutyl malate involves its hydrolysis to malic acid and butanol. In biological systems, malic acid plays a crucial role in the citric acid cycle, which is essential for energy production. The ester linkage in this compound can be hydrolyzed by esterases, releasing malic acid and butanol, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

    Diethyl malate: Another ester of malic acid, but with ethyl groups instead of butyl groups.

    Dimethyl malate: An ester of malic acid with methyl groups.

    Dibutyl maleate: An ester of maleic acid with butyl groups.

Comparison:

    Dibutyl malate vs. Diethyl malate: this compound has longer alkyl chains, which can affect its solubility and plasticizing properties.

    This compound vs. Dimethyl malate: this compound has higher molecular weight and different physical properties due to the longer alkyl chains.

    This compound vs. Dibutyl maleate: this compound is derived from malic acid, while dibutyl maleate is derived from maleic acid, leading to differences in their chemical reactivity and applications.

This compound’s unique properties and versatility make it a valuable compound in various fields of research and industry. Its ability to undergo multiple chemical reactions and its role in biological systems highlight its significance in scientific studies.

Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
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Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
Source CAS Common Chemistry
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malic acid, dibutyl ester
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name (+/-)-Dibutyl malate
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Record name Dibutyl (±)-malate
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Record name Dibutyl malate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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